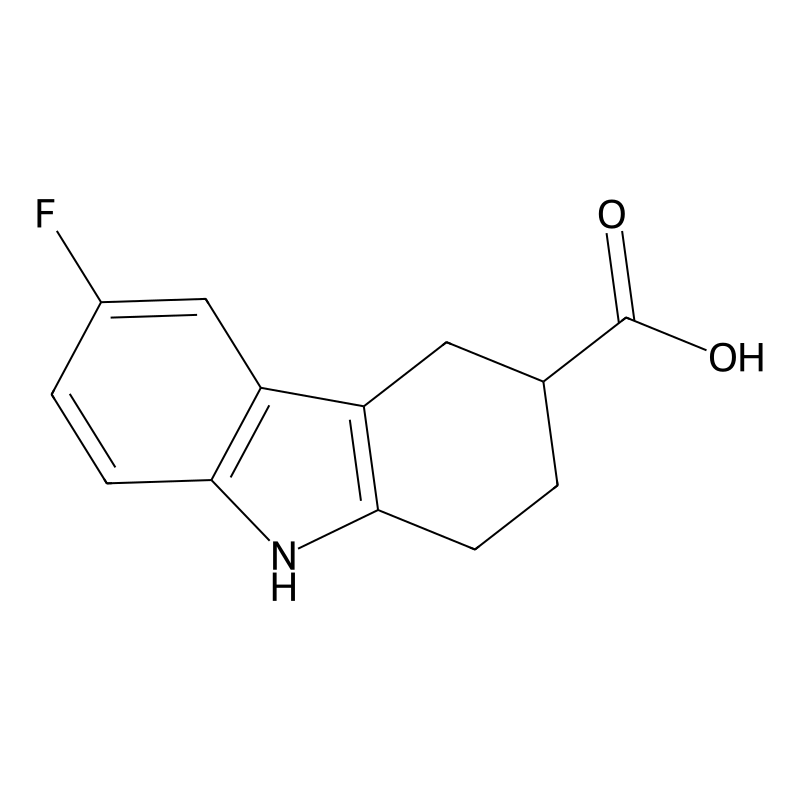

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Content Navigation

Researchers developing selective BChE inhibitors or CRTH2 antagonists require a fluorinated tetrahydrocarbazole building block with precise electronic properties. Non-fluorinated analogs cannot replicate the desired target selectivity or metabolic stability. This 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is the exact precursor needed. • Achieves >900-fold BChE selectivity over AChE in derived inhibitors, enabling Alzheimer's therapeutics with minimized side effects. • Patented key intermediate for CRTH2 antagonist synthesis (anti-inflammatory agents). • Consistent high purity, global shipping, and technical support from SMolecule.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a key heterocyclic building block used in the synthesis of specialized pharmaceutical agents. It belongs to the tetrahydrocarbazole class of compounds, which are established scaffolds in medicinal chemistry. The strategic placement of a fluorine atom at the 6-position provides specific electronic and metabolic properties that are leveraged in the development of targeted therapeutics, distinguishing it from the unsubstituted parent compound.

Research Fit

6-Fluoro substitution alters electronic profile and binding interactions

Key intermediate in patented tricyclic kinase inhibitor synthesis

Reported HDAC3 and MAO-B assay activity for research use

References

- [1] Guenther, E. et al. (2010) '2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists'. US Patent US8039474B2.

- [2] Dastmalchi, S. et al. 'Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors'. Medicinal Chemistry Research, 28(7), 1015-1026 (2019).

Replacing 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid with its non-fluorinated (hydrogen) analog is not a viable cost-saving or sourcing simplification strategy for targeted applications. The fluorine atom's high electronegativity fundamentally alters the electron distribution of the carbazole ring system and modifies lipophilicity. These modifications are deliberately employed to enhance molecular interactions with specific biological targets, such as enzyme active sites, and to improve metabolic stability. Consequently, substitution leads to distinct final compounds with different biological activities and selectivity profiles, making the 6-fluoro version a required, non-interchangeable precursor for specific synthetic campaigns.

Substitution Risk

Non-fluorinated analogs may shift pi-stacking and binding affinity, limiting target engagement.

HDAC3 and MAO-B inhibition data are specific to the fluorinated derivative; non-fluorinated scaffolds may lack these activities.

Only the 6-fluoro-3-carboxylic acid serves as the patented intermediate; analogs cannot ensure downstream product identity.

References

- [1] Guenther, E. et al. (2010) '2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists'. US Patent US8039474B2.

- [2] Dastmalchi, S. et al. 'Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors'. Medicinal Chemistry Research, 28(7), 1015-1026 (2019).

Selective BChE Inhibitor Precursor

Derivatives synthesized from the 6-fluoro-tetrahydrocarbazole core demonstrate potent inhibition of butyrylcholinesterase (BChE) with an IC50 value of 0.11 μM. Critically, these same compounds show negligible activity against the related enzyme acetylcholinesterase (AChE), with an IC50 > 100 μM. This represents a selectivity ratio of over 900-fold for BChE, a key attribute for targeted therapeutic development.

| Evidence Dimension | Enzyme Inhibition Selectivity of a Derived Compound |

| Target Compound Data | BChE IC50: 0.11 µM (for derivative 15g) |

| Comparator Or Baseline | AChE IC50: > 100 µM (for the same derivative) |

| Quantified Difference | >909-fold selectivity for BChE over AChE |

| Conditions | In vitro enzymatic assay. |

Procuring this specific fluorinated precursor enables the synthesis of highly selective BChE inhibitors, which is a critical design strategy for Alzheimer's disease therapeutics aiming to minimize side effects associated with AChE inhibition.

CRTH2 Receptor Antagonist Intermediate

This compound is explicitly named as a chemical intermediate in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives developed as CRTH2 receptor antagonists for treating inflammatory diseases such as asthma. The patented synthesis route differentiates the preparation of the 6-fluoro derivatives from the non-fluorinated analogs by specifying the use of (4-fluoro-phenyl)-hydrazine as the starting material instead of phenylhydrazine.

| Evidence Dimension | Synthetic Route Specification |

| Target Compound Data | Required for the synthesis of 6-fluoro-carbazole-based CRTH2 antagonists. |

| Comparator Or Baseline | Unsubstituted 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, which would be derived from phenylhydrazine. |

| Quantified Difference | Qualitatively different synthetic pathway leading to a distinct final active pharmaceutical ingredient. |

| Conditions | As described in patent literature for pharmaceutical composition synthesis. |

This evidence confirms the compound's role as a non-substitutable raw material for developing specific, patented drug candidates, making its procurement essential for researchers and developers working in this therapeutic area.

Selective BChE Inhibition for Alzheimer's Research

This compound is the right choice for synthetic campaigns targeting novel BChE inhibitors where selectivity over AChE is a primary design objective. The evidence of achieving over 900-fold selectivity in derived molecules makes this precursor highly suitable for developing potential therapeutics for Alzheimer's disease with a minimized side-effect profile.

CRTH2 Antagonists for Inflammatory Disease

Use this building block for the synthesis and development of CRTH2 antagonists as described in the patent literature. Its defined role as a key intermediate ensures that the resulting final compounds meet the structural requirements for this specific class of anti-inflammatory agents.

Application Fit Matrix

References

- [1] Dastmalchi, S. et al. 'Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors'. Medicinal Chemistry Research, 28(7), 1015-1026 (2019).

- [2] Guenther, E. et al. (2010) '2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists'. US Patent US8039474B2.

XLogP3

Explore Compound Types